

CCT244747: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CCT244747

Cat. No.: B15607476

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **CCT244747**, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Core Compound Information: Structure and Chemical Properties

CCT244747 is a synthetic organic molecule belonging to the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile class of compounds.^[1] Its chemical structure is characterized by a central pyrazinecarbonitrile core with key substitutions that contribute to its high affinity and selectivity for CHK1.

Chemical Structure:

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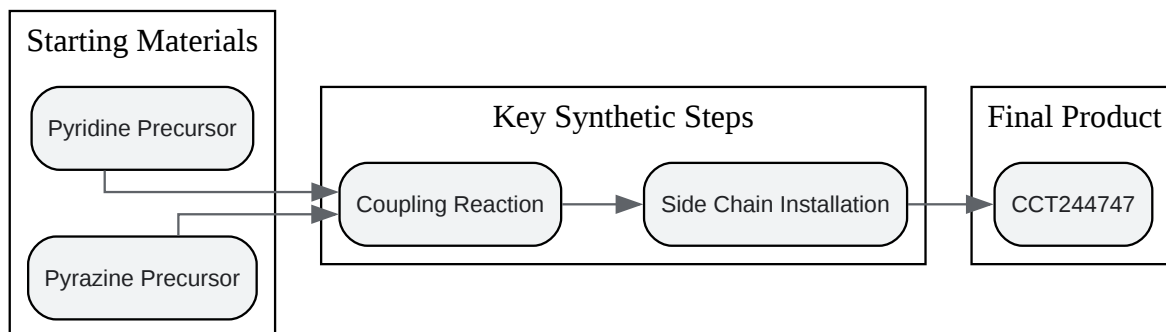
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Table 1: Chemical and Physical Properties of **CCT244747**

| Property | Value | Reference |
|-------------------|--|------------------|
| IUPAC Name | 3-[(1R)-2-(dimethylamino)-1-methylethoxy]-5-[[4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)-2-pyridinyl]amino]-2-pyrazinecarbonitrile | --INVALID-LINK-- |
| CAS Number | 1404095-34-6 | --INVALID-LINK-- |
| Molecular Formula | C ₂₀ H ₂₄ N ₈ O ₂ | --INVALID-LINK-- |
| Molecular Weight | 408.5 g/mol | --INVALID-LINK-- |
| SMILES | CN1C=C(C=N1)C2=C(C=NC(=C2)NC3=NC(=C(C=N3)C#N)O--INVALID-LINK--CN(C)C)OC | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Synthesis of CCT244747

The synthesis of **CCT244747** has been described in the scientific literature, outlining a multi-step process. Below is a representative scheme illustrating the key synthetic transformations. For a detailed, step-by-step protocol, readers are directed to the primary literature.



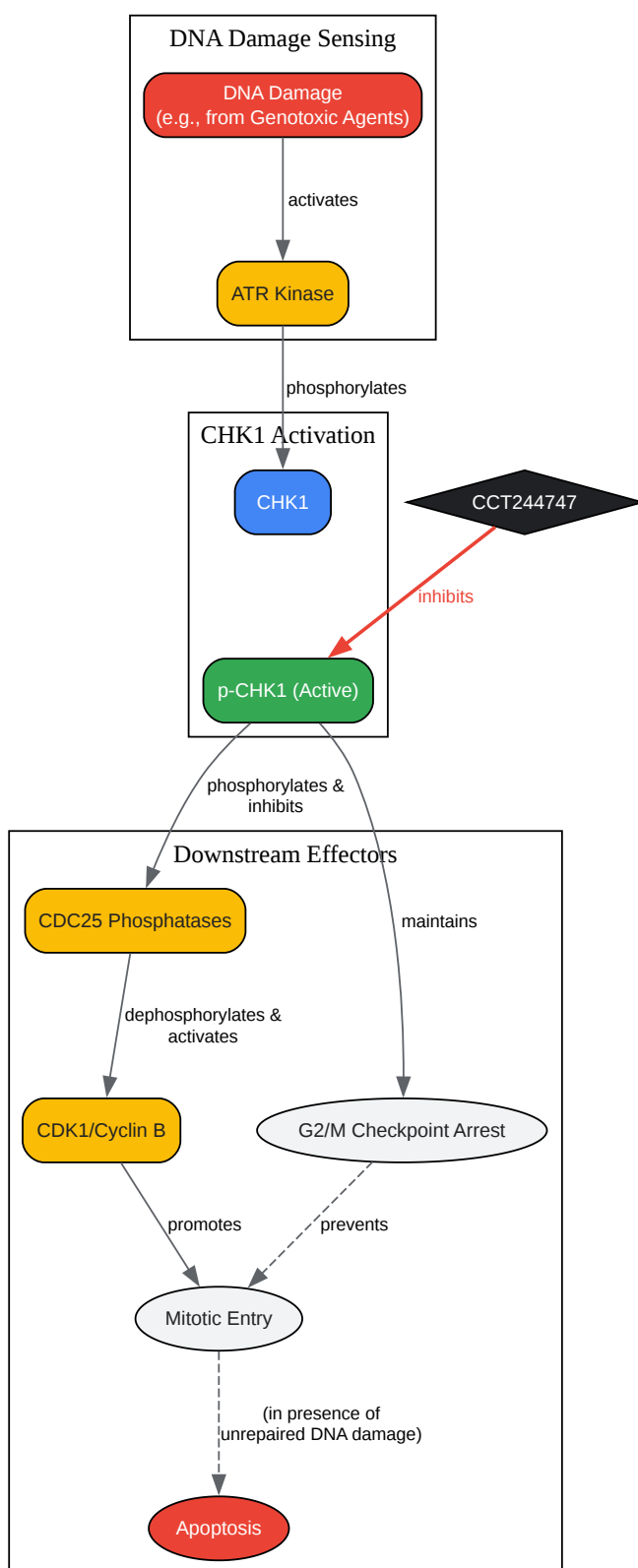
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Caption: A simplified workflow for the synthesis of **CCT244747**.

Mechanism of Action and Signaling Pathway

CCT244747 is a potent, ATP-competitive inhibitor of CHK1 kinase. CHK1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle arrest to allow for DNA repair. By inhibiting CHK1, **CCT244747** abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism is particularly effective in cancer cells with a defective G1 checkpoint, often due to p53 mutations, as they become highly reliant on the S and G2/M checkpoints for survival.

The following diagram illustrates the CHK1 signaling pathway and the point of intervention by **CCT244747**.



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Caption: The CHK1 signaling pathway and the inhibitory action of **CCT244747**.

In Vitro and Cellular Activity

The potency and selectivity of **CCT244747** have been extensively characterized through various in vitro and cellular assays.

Table 2: In Vitro and Cellular Activity of **CCT244747**

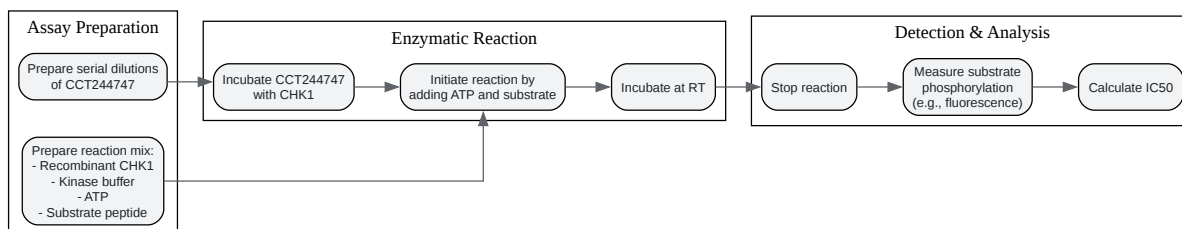
| Assay | Target/Cell Line | IC ₅₀ / GI ₅₀ | Reference |
|--------------------------|------------------|-------------------------------------|------------------|
| In Vitro Kinase Assay | CHK1 | 8 nM | --INVALID-LINK-- |
| CHK2 | >10,000 nM | --INVALID-LINK-- | |
| CDK1 | >10,000 nM | --INVALID-LINK-- | |
| FLT3 | 600 nM | --INVALID-LINK-- | |
| G2 Checkpoint Abrogation | HT29 | 29 nM | --INVALID-LINK-- |
| SW620 | 170 nM | --INVALID-LINK-- | |
| Cytotoxicity (SRB Assay) | HT29 | 0.33 µM | |
| SW620 | 3 µM | --INVALID-LINK-- | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **CCT244747**.

In Vitro CHK1 Kinase Assay

This assay measures the direct inhibitory effect of **CCT244747** on the enzymatic activity of recombinant CHK1.



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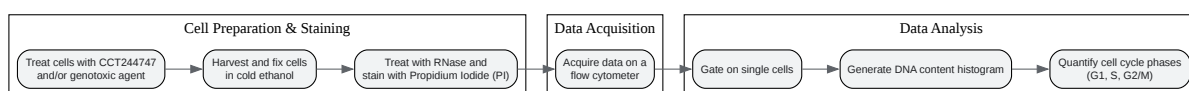
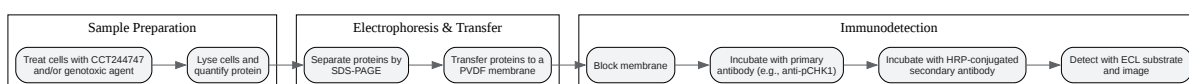
Caption: Workflow for the in vitro CHK1 kinase inhibition assay.

Protocol:

- Prepare serial dilutions of **CCT244747** in DMSO.
- In a microplate, add the **CCT244747** dilutions to wells containing recombinant human CHK1 enzyme in a kinase assay buffer.
- Initiate the kinase reaction by adding a mixture of ATP and a fluorescently labeled peptide substrate.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution.
- Measure the amount of phosphorylated substrate using a suitable plate reader (e.g., by measuring fluorescence polarization or intensity).
- Calculate the percent inhibition for each **CCT244747** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay assesses the effect of **CCT244747** on cell proliferation and viability.



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References

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